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For Researchers, Scientists, and Drug Development Professionals

Introduction
Kushenol N is a prenylated flavonoid isolated from the roots of Sophora flavescens, a plant

used in traditional medicine. Like many flavonoids, Kushenol N exhibits a range of interesting

biological activities, including anti-allergic and vasorelaxant properties, making it a compound

of interest for further research and drug development.[1] This technical guide provides a

comprehensive overview of the chemical structure of Kushenol N, alongside detailed

experimental protocols for its isolation and characterization using various spectroscopic

techniques. While specific spectral data for Kushenol N are not widely available in public

literature, this guide outlines the expected data and methodologies based on the analysis of

similar flavonoid compounds.

Chemical Structure
Kushenol N is a complex flavonoid with the molecular formula C₂₆H₃₀O₇ and a molecular

weight of 454.51 g/mol .[1] Its structure features a characteristic flavonoid backbone with the

addition of a prenyl group, which contributes to its biological activity.

Systematic Name: (2R,3S)-2-(2,4-dihydroxyphenyl)-3,7-dihydroxy-5-methoxy-8-(5-methyl-2-

prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one

The chemical structure of Kushenol N is presented below:
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(Image of the 2D chemical structure of Kushenol N would be placed here if available)

Spectroscopic Data
Detailed, publicly available spectroscopic data for Kushenol N is limited. However, based on

its flavonoid structure, the expected data from various analytical techniques are summarized

below.

Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and

fragmentation pattern of a compound. For Kushenol N, Electrospray Ionization (ESI) is a

common method.

Technique Parameter Expected Value

ESI-MS [M-H]⁻ m/z 453.1968

High-Resolution MS Exact Mass 454.1991

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed chemical structure of

organic molecules. The expected chemical shifts for Kushenol N are based on typical values

for flavonoid skeletons and prenyl groups.

¹H NMR (Proton NMR)
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Proton
Expected Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constant

(J, Hz)

Aromatic Protons 6.0 - 7.5 d, dd, m 7.0 - 9.0

Flavonoid Ring

Protons
2.5 - 5.5 m, d, dd 2.0 - 12.0

Prenyl Group Protons 1.5 - 5.2 s, d, t, m -

Methoxy Protons ~3.8 s -

Hydroxyl Protons 5.0 - 13.0 br s -

¹³C NMR (Carbon-13 NMR)

Carbon Expected Chemical Shift (δ, ppm)

Carbonyl (C=O) 190 - 200

Aromatic/Olefinic Carbons 90 - 165

Flavonoid Ring Carbons 25 - 85

Prenyl Group Carbons 17 - 135

Methoxy Carbon 55 - 60

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
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Functional Group Expected Absorption Range (cm⁻¹)

O-H (Hydroxyl) 3200 - 3600 (broad)

C-H (Aromatic) 3000 - 3100

C-H (Aliphatic) 2850 - 3000

C=O (Ketone) 1650 - 1690

C=C (Aromatic) 1450 - 1600

C-O (Ether/Phenol) 1000 - 1300

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule,

which is characteristic of the conjugated system of flavonoids.

Solvent Expected λmax (nm)

Methanol Band I: 330 - 380, Band II: 240 - 280

Experimental Protocols
Isolation of Kushenol N from Sophora flavescens
The following is a general protocol for the isolation of flavonoids, including Kushenol N, from

the roots of Sophora flavescens.

Extraction:

Air-dried and powdered roots of Sophora flavescens are extracted with 95% methanol at

room temperature.

The methanol extract is then concentrated under reduced pressure to yield a crude

extract.

Partitioning:
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The crude extract is suspended in water and partitioned successively with solvents of

increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Flavonoids

are typically enriched in the ethyl acetate fraction.

Chromatography:

The ethyl acetate fraction is subjected to column chromatography on silica gel.

The column is eluted with a gradient of chloroform and methanol.

Fractions are collected and monitored by thin-layer chromatography (TLC).

Fractions containing compounds with similar TLC profiles are combined.

Further purification is achieved by repeated column chromatography on silica gel,

Sephadex LH-20, or by preparative high-performance liquid chromatography (HPLC).
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Caption: Isolation workflow for Kushenol N.
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Spectroscopic Analysis
NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz).

The sample is dissolved in a deuterated solvent such as methanol-d₄ (CD₃OD) or

chloroform-d (CDCl₃).

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as

an internal standard.

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HRESIMS) is performed on a Q-

TOF mass spectrometer.

The sample is introduced via direct infusion or after separation by HPLC.

Data is acquired in both positive and negative ion modes.

IR and UV-Vis Spectroscopy

IR spectra are recorded on an FTIR spectrometer using KBr pellets or as a thin film.

UV-Vis spectra are recorded on a spectrophotometer. The sample is dissolved in a suitable

solvent like methanol.

Biological Activity and Signaling Pathways
Kushenol N's anti-allergic and vasorelaxant activities are attributed to its interaction with

specific cellular signaling pathways.

Anti-Allergic Activity
The anti-allergic effect of flavonoids like Kushenol N is often mediated by the inhibition of mast

cell degranulation. This process is initiated by the cross-linking of IgE antibodies on the surface

of mast cells by an allergen.
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Caption: Anti-allergic signaling pathway.

Vasorelaxation Activity
The vasorelaxant properties of flavonoids can involve multiple mechanisms, including the

modulation of potassium channels and the nitric oxide (NO) signaling pathway in vascular

smooth muscle cells.
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Caption: Vasorelaxation signaling pathways.

Conclusion
Kushenol N is a promising natural product with demonstrated anti-allergic and vasorelaxant

activities. While detailed spectroscopic data remains to be fully published, the methodologies

for its isolation and characterization are well-established for flavonoids. Further research to fully

elucidate its spectroscopic properties and to explore its mechanisms of action in more detail is

warranted to unlock its full therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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